4-(1H-pyrazol-5-yl)quinoline
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Overview
Description
4-(1H-pyrazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of both pyrazole and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique arrangement of nitrogen atoms within its structure imparts distinctive chemical and biological properties.
Preparation Methods
The synthesis of 4-(1H-pyrazol-5-yl)quinoline can be achieved through several methods:
Friedländer Condensation: This method involves the reaction of 2-aminobenzaldehyde with a suitable pyrazole derivative under acidic conditions to form the quinoline ring system.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single step to form the desired product.
Cyclization Reactions: The cyclization of appropriate precursors, such as pyrazole-substituted anilines, can also lead to the formation of this compound.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(1H-pyrazol-5-yl)quinoline undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(1H-pyrazol-5-yl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used as a probe in biological assays to study enzyme activity, receptor binding, and cellular processes.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the construction of diverse chemical libraries.
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-5-yl)quinoline varies depending on its application:
Pharmacological Activity: In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Biological Probes: As a biological probe, the compound can bind to specific biomolecules, allowing researchers to study their function and interactions within cells.
Comparison with Similar Compounds
4-(1H-pyrazol-5-yl)quinoline can be compared with other similar compounds to highlight its uniqueness:
4-(1-phenyl-1H-pyrazol-4-yl)quinoline: This compound has a phenyl group instead of a hydrogen atom on the pyrazole ring, which can affect its chemical reactivity and biological activity.
1H-pyrazolo[3,4-b]quinoline: This isomer has a different arrangement of the pyrazole and quinoline rings, leading to distinct chemical and biological properties.
Pyrazolo[4,3-c]quinoline:
These comparisons help to understand the structure-activity relationships and guide the design of new compounds with improved properties.
Properties
Molecular Formula |
C12H9N3 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-(1H-pyrazol-5-yl)quinoline |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-9(3-1)10(5-7-13-11)12-6-8-14-15-12/h1-8H,(H,14,15) |
InChI Key |
YYWYRUQYECSEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC=NN3 |
Origin of Product |
United States |
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